molecular formula C15H12BrClN2O2 B5548117 2-(3-bromophenoxy)-N'-(2-chlorobenzylidene)acetohydrazide

2-(3-bromophenoxy)-N'-(2-chlorobenzylidene)acetohydrazide

Cat. No. B5548117
M. Wt: 367.62 g/mol
InChI Key: WRFYTRLOQMUZLE-GIJQJNRQSA-N
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Description

Hydrazide compounds and their derivatives are a class of organic compounds known for their versatile applications in pharmaceuticals, agrochemicals, and materials science due to their significant biological activities and chemical properties. They are characterized by the presence of a hydrazide group (-CO-NH-NH2) and often undergo various chemical reactions to form complex structures with potential biological activities.

Synthesis Analysis

The synthesis of hydrazide derivatives generally involves the reaction of an acid hydrazide with an aldehyde or ketone to form hydrazone derivatives. This process often employs condensation reactions under various conditions. For example, the synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide involves the structural characterization by elemental analysis, IR, UV-Vis, and NMR spectroscopy, showcasing the typical synthesis route for such compounds (Sheng et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Evaluation for Antimicrobial Activity: Schiff bases and thiazolidinone derivatives, including compounds structurally related to 2-(3-bromophenoxy)-N'-(2-chlorobenzylidene)acetohydrazide, have been synthesized and evaluated for their antimicrobial properties. The studies involve esterification, hydrazination, and cyclization processes to yield compounds with potential antibacterial and antifungal activities (Fuloria et al., 2014).

Antitubercular and Antibacterial Activities

  • Antitubercular Activity: Compounds derived from phenoxy or bromophenoxy acetic acid hydrazide showed promising antibacterial and antitubercular activities against Mycobacterium tuberculosis H37 Rv, indicating potential applications in the treatment of tuberculosis (Raja et al., 2010).

Nonlinear Optical Properties

  • Nonlinear Optical Applications: Hydrazones synthesized from related compounds have been investigated for their nonlinear optical properties using z-scan technique. These studies reveal potential applications in optical devices such as limiters and switches due to their two-photon absorption capabilities (Naseema et al., 2010).

Supramolecular Architectures

  • Structural and Theoretical Analysis: Novel hydrazones have been synthesized and analyzed for their supramolecular architectures through experimental and density functional theory analyses. The studies focus on hydrogen bonding, NLO properties, and the stabilization of structures, contributing to materials science and engineering (Khalid et al., 2021).

Anticancer Applications

  • Evaluation Against Cancer Cell Lines: Aryloxyacetic acid hydrazide derivatives have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated significant growth inhibition against various cancer cell lines, indicating their potential as therapeutic agents (Şenkardeş et al., 2021).

Analgesic and Anti-inflammatory Activities

  • Analgesic and Anti-inflammatory Screening: A series of oxadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The studies indicate potential applications in developing new pain and inflammation management drugs (Dewangan et al., 2015).

properties

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2/c16-12-5-3-6-13(8-12)21-10-15(20)19-18-9-11-4-1-2-7-14(11)17/h1-9H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFYTRLOQMUZLE-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)-N'-(2-chlorobenzylidene)acetohydrazide

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